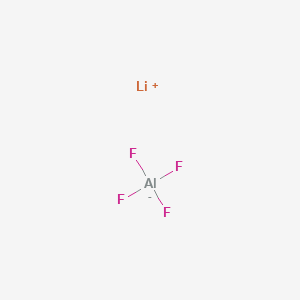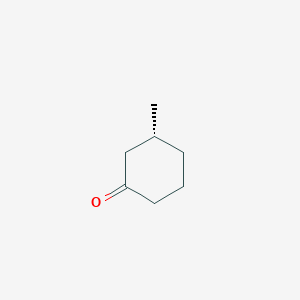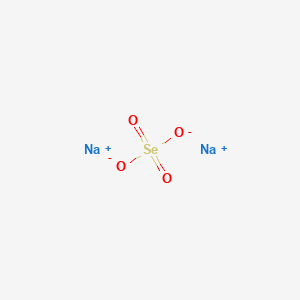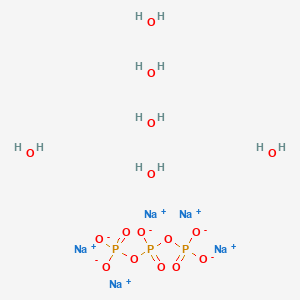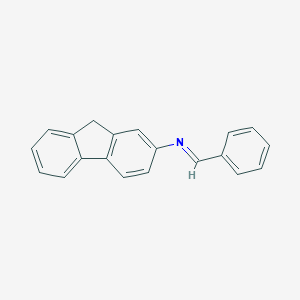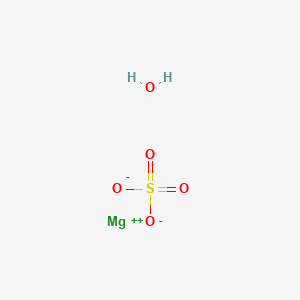![molecular formula C17H13AsClN B081444 7-chloro-9-methyl-12H-benzo[c]phenarsazinine CAS No. 13493-36-2](/img/structure/B81444.png)
7-chloro-9-methyl-12H-benzo[c]phenarsazinine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-9-methyl-12H-benzo[c]phenarsazinine, also known as BPAZ, is a heterocyclic compound that belongs to the family of phenarsazines. It has been found to have potential applications in scientific research, especially in the field of neuroscience.
Wirkmechanismus
7-chloro-9-methyl-12H-benzo[c]phenarsazinine is a selective inhibitor of PKMζ, which is a serine/threonine kinase that is involved in the maintenance of LTP. PKMζ is thought to be involved in the synthesis of new proteins that are required for the maintenance of LTP. By inhibiting PKMζ, 7-chloro-9-methyl-12H-benzo[c]phenarsazinine prevents the synthesis of these proteins, leading to the disruption of LTP and the consolidation of long-term memories.
Biochemische Und Physiologische Effekte
7-chloro-9-methyl-12H-benzo[c]phenarsazinine has been shown to selectively inhibit the activity of PKMζ without affecting the activity of other protein kinases. It has been found to be effective in disrupting the consolidation of long-term memories in both in vitro and in vivo models. 7-chloro-9-methyl-12H-benzo[c]phenarsazinine has also been shown to have no significant effect on short-term memory or on the retrieval of long-term memories.
Vorteile Und Einschränkungen Für Laborexperimente
7-chloro-9-methyl-12H-benzo[c]phenarsazinine has several advantages for use in scientific research. It is a selective inhibitor of PKMζ, which makes it a useful tool for studying the molecular basis of memory. It has also been shown to be effective in disrupting the consolidation of long-term memories in both in vitro and in vivo models. However, there are also some limitations to the use of 7-chloro-9-methyl-12H-benzo[c]phenarsazinine. It has a low yield of synthesis, which makes it difficult to obtain in large quantities. It is also a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for the use of 7-chloro-9-methyl-12H-benzo[c]phenarsazinine in scientific research. One potential application is in the study of the molecular basis of addiction. PKMζ has been shown to be involved in the maintenance of drug addiction, and 7-chloro-9-methyl-12H-benzo[c]phenarsazinine may be a useful tool for studying this process. Another potential application is in the development of new treatments for memory disorders such as Alzheimer's disease. By understanding the molecular basis of memory, it may be possible to develop new drugs that can enhance or restore memory function. Overall, 7-chloro-9-methyl-12H-benzo[c]phenarsazinine has the potential to be a valuable tool for studying the molecular basis of memory and other neurological processes.
Synthesemethoden
The synthesis of 7-chloro-9-methyl-12H-benzo[c]phenarsazinine involves the reaction of 7-chloro-9-methylphenarsazine with 2-bromo-3-methylbenzoic acid followed by a palladium-catalyzed coupling reaction. The final product is obtained after purification by column chromatography and recrystallization. The yield of the synthesis is reported to be around 20%.
Wissenschaftliche Forschungsanwendungen
7-chloro-9-methyl-12H-benzo[c]phenarsazinine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the activity of protein kinase Mζ (PKMζ), an enzyme that is involved in the maintenance of long-term potentiation (LTP) in the brain. LTP is a cellular mechanism that is thought to underlie learning and memory processes. By inhibiting PKMζ, 7-chloro-9-methyl-12H-benzo[c]phenarsazinine has been shown to disrupt the consolidation of long-term memories, making it a useful tool for studying the molecular basis of memory.
Eigenschaften
CAS-Nummer |
13493-36-2 |
|---|---|
Produktname |
7-chloro-9-methyl-12H-benzo[c]phenarsazinine |
Molekularformel |
C17H13AsClN |
Molekulargewicht |
341.7 g/mol |
IUPAC-Name |
7-chloro-9-methyl-12H-benzo[c]phenarsazinine |
InChI |
InChI=1S/C17H13AsClN/c1-11-6-9-16-15(10-11)18(19)14-8-7-12-4-2-3-5-13(12)17(14)20-16/h2-10,20H,1H3 |
InChI-Schlüssel |
PHRUHDSBKOJZJS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC3=C([As]2Cl)C=CC4=CC=CC=C43 |
Kanonische SMILES |
CC1=CC2=C(C=C1)NC3=C([As]2Cl)C=CC4=CC=CC=C43 |
Synonyme |
7-Chloro-7,12-dihydro-9-methylbenzo[c]phenarsazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-Nitrophenyl) 2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetate](/img/structure/B81362.png)
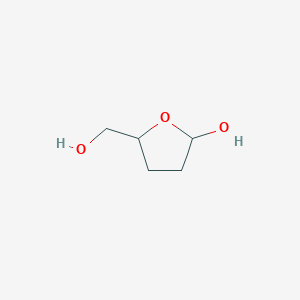
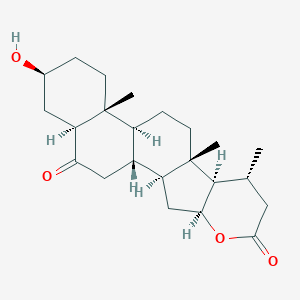
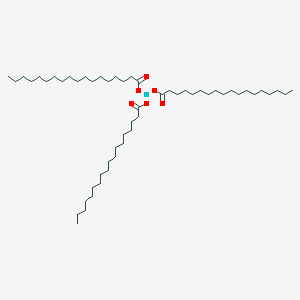
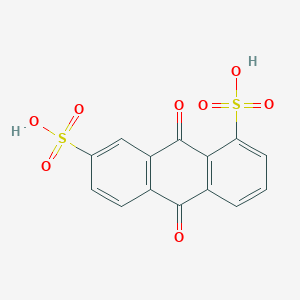
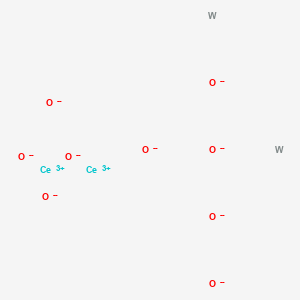
![[(2R,3R,4S,5S,6S)-3,4,5-Triacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B81375.png)
